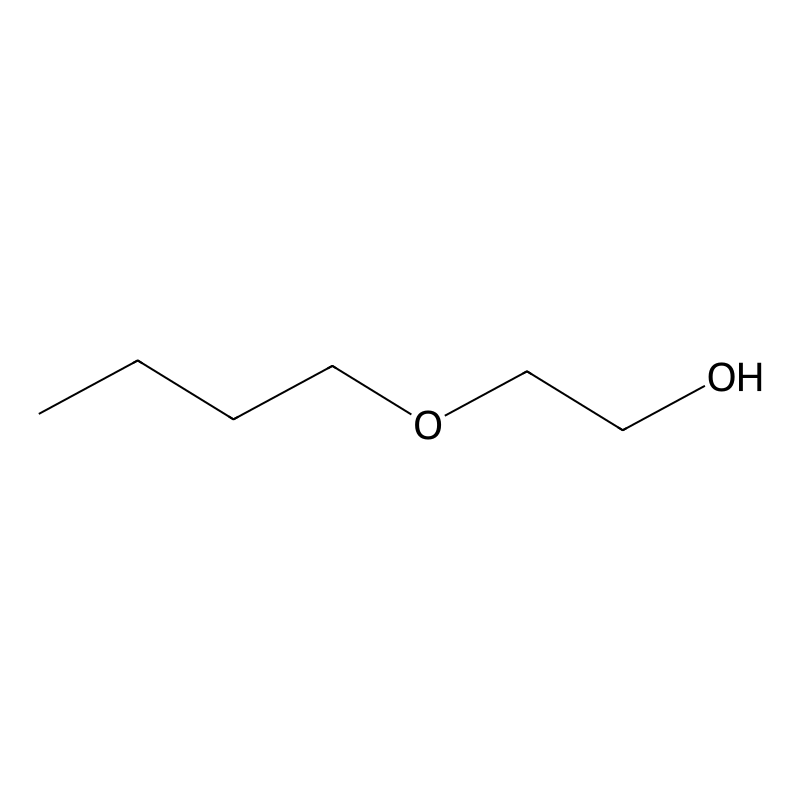

2-Butoxyethanol

CH3(CH2)2CH2OCH2CH2OH

C6H14O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)2CH2OCH2CH2OH

C6H14O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.46 M

Miscible with water

Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride

Soluble in mineral oil, most organic solvents.

Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons.

1000 mg/mL at 20 °C

Solubility in water: miscible

Miscible

Synonyms

Canonical SMILES

Understanding Toxicity and Exposure

Toxicological Studies

2-BE has been extensively studied for its potential toxicity in animals. These studies, like the National Toxicology Program (NTP) studies in rats and mice, investigate chronic exposure effects on various organs and systems, aiming to understand the potential risks of human exposure []. These studies provide valuable data for regulatory agencies to set safe exposure limits for workers and consumers.

Exposure Assessment

Research also focuses on measuring and assessing human exposure to 2-BE. This involves studies like the one published in Environmental Health Perspectives, which measured emissions from consumer products like cleaning solutions and paints. These studies help identify potential exposure routes and populations at risk, informing public health interventions and regulations.

Investigating Biological Effects

Metabolism and Biomarkers

Research explores how the body absorbs, metabolizes, and eliminates 2-BE. Studies like the one published in Occupational and Environmental Medicine investigate potential biomarkers in blood and urine that can be used to monitor exposure in workers. This research contributes to developing accurate methods for assessing worker safety and potential health risks.

Neurotoxicity and Developmental Effects

Some studies investigate potential neurotoxic and developmental effects of 2-BE exposure. While research is ongoing and conclusive evidence is lacking, these studies, like the one published in Neurotoxicology, aim to understand potential risks associated with specific exposure scenarios.

2-Butoxyethanol is an organic compound with the chemical formula C₆H₁₄O₂, specifically a butyl ether of ethylene glycol. This colorless liquid exhibits a sweet, ether-like odor and is categorized within the glycol ether family. It is known for its relatively low volatility and high boiling point, making it suitable for various applications as a solvent and surfactant. The compound is fully miscible with water and many organic solvents, enhancing its utility in industrial and domestic products .

2-Butoxyethanol is considered a respiratory irritant and can cause eye and skin irritation upon exposure. Studies suggest it may have some acute toxicity, although it is not classified as a carcinogen [].

- Inhalation: Exposure to high concentrations can cause respiratory irritation, coughing, and difficulty breathing.

- Skin Contact: Prolonged or repeated skin contact can cause dryness, redness, and cracking.

- Eye Contact: Contact with liquid can irritate the eyes and cause temporary vision impairment.

- Ingestion: Ingestion can cause nausea, vomiting, and gastrointestinal irritation.

Threshold Limit Values (TLVs):

- American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV): 20 ppm (skin)

- Esterification: Reacts with acids to form esters.

- Etherification: Can react with alcohols to form ethers.

- Oxidation: Undergoes oxidation to form aldehydes or ketones.

- Formation of Peroxides: In the presence of atmospheric oxygen, it can form peroxides, which are potentially hazardous .

The general reaction for its synthesis involves the reaction of ethylene oxide with n-butanol in the presence of a catalyst:

The synthesis of 2-butoxyethanol can be achieved through multiple methods:

- Ethoxylation Reaction: The primary method involves reacting ethylene oxide with n-butanol:

- Reactants: Ethylene oxide and n-butanol.

- Conditions: Catalytic presence.

- Etherification: Another method includes the etherification of butanol with 2-chloroethanol.

- Laboratory Synthesis: It can also be synthesized via ring-opening reactions using boron trichloride on 2-propyl-1,3-dioxolane .

2-Butoxyethanol serves a wide range of applications across various industries:

- Solvent: Utilized in paints, coatings, inks, and cleaning products due to its excellent solvency properties.

- Surfactant: Functions as a surfactant in formulations for emulsifying oils and water.

- Industrial Use: Employed in hydraulic fluids, cutting oils, and oil slick dispersants.

- Food Industry: Approved by the U.S. Food and Drug Administration as an indirect food additive for its use as antimicrobial agents and stabilizers .

Interaction studies indicate that 2-butoxyethanol can dissolve both polar and non-polar substances due to its amphiphilic nature. This property makes it particularly effective in cleaning applications where it can remove greases and oils. Furthermore, it has been observed that mixtures containing 2-butoxyethanol do not separate into layers like oil and water but form a single layer due to its miscibility with both types of substances .

Several compounds share structural similarities or functional properties with 2-butoxyethanol. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethylene Glycol | C₂H₆O₂ | A diol used primarily as an antifreeze agent; more hydrophilic than 2-butoxyethanol. |

| Propylene Glycol | C₃H₈O₂ | A less toxic alternative used in food applications; has similar solvent properties but lower volatility. |

| Butyl Acetate | C₆H₁₄O₂ | An ester used as a solvent in coatings; more volatile than 2-butoxyethanol. |

| Butyl Cellosolve | C₆H₁₄O₂ | Another name for 2-butoxyethanol; used interchangeably in industrial applications. |

The uniqueness of 2-butoxyethanol lies in its dual functionality as both an alcohol and an ether, allowing it to act effectively as a solvent for diverse applications while maintaining lower volatility compared to similar compounds like butyl acetate .

Absorption Dynamics Across Pulmonary and Dermal Exposure Routes

2-Butoxyethanol demonstrates efficient absorption through both inhalation and dermal exposure routes. In humans, respiratory uptake during inhalation exposure averages 57% of the inspired amount, as observed in controlled studies where volunteers were exposed to 20 ppm (0.85 mmol/m³) for two hours under light physical exertion [2]. The alveolar ventilation rate and blood-air partition coefficient critically influence pulmonary absorption kinetics, with higher exercise intensity increasing uptake due to enhanced pulmonary ventilation [2].

Dermal absorption, while less studied quantitatively, is confirmed to occur rapidly in mammalian systems. In vitro and in vivo experiments indicate that 2-butoxyethanol’s low molecular weight (118.17 g/mol) and moderate lipophilicity (log Kow = 0.8) facilitate transdermal penetration [1] [4]. Occupational studies involving prolonged skin contact with cleaning agents containing 2-butoxyethanol (0.9–21.2% by volume) demonstrate measurable systemic concentrations of its metabolites, underscoring the significance of dermal uptake in real-world scenarios [5].

Compartment-Specific Distribution Patterns in Mammalian Systems

Following absorption, 2-butoxyethanol distributes widely throughout body compartments. In humans, arterial blood concentrations reach a plateau of 7.4 µmol/L during steady-state inhalation exposure, with a volume of distribution (Vd) estimated at 54 liters [2]. The compound’s hydrophilic nature ensures equilibration with extracellular fluids, while limited protein binding (<10%) permits unhindered diffusion into tissues [4].

Metabolite distribution varies significantly between species. In rats, the primary metabolite 2-butoxyacetic acid (BAA) exhibits preferential accumulation in erythrocytes due to its interaction with hemoglobin, leading to species-specific hemolytic effects [3]. Conversely, human studies show minimal BAA retention in blood, with rapid redistribution to hepatic and renal compartments for excretion [4]. Interspecies differences in plasma protein binding further modulate distribution:

| Species | BAA Protein Binding (%) | Tissue Accumulation Sites |

|---|---|---|

| Rat | 85–90 | Erythrocytes, Liver, Spleen |

| Human | 40–50 | Kidney, Bladder, Adipose Tissue |

Table 1: Comparative tissue distribution of 2-butoxyacetic acid in mammals [3] [4].

Renal Excretion Mechanisms of Free vs. Conjugated Metabolites

Renal excretion constitutes the primary elimination pathway for 2-butoxyethanol metabolites. Less than 0.03% of the parent compound is excreted unchanged in urine, while 17–55% of the absorbed dose appears as free 2-butoxyacetic acid [2] [4]. Conjugation pathways, though less prevalent, involve glucuronidation of the ethoxy group, accounting for <5% of total metabolites in humans [1].

Species-specific excretion kinetics reveal critical differences:

- Rats: BAA elimination follows first-order kinetics with a half-life of 4–6 hours, limited by saturation of organic anion transporters (OATs) in renal proximal tubules [3].

- Humans: Efficient OAT-mediated secretion results in a BAA excretion half-life of 2–3 hours, with >90% of the metabolite cleared within 24 hours [4].

Chronic exposure studies in rodents demonstrate adaptive increases in renal transporter expression, enhancing BAA clearance over time [3]. However, such adaptations are absent in primates, suggesting evolutionary divergence in toxicokinetic handling [4].

Development of Physiologically Based Pharmacokinetic (PBPK) Models

Advanced PBPK models for 2-butoxyethanol integrate species-specific physiological parameters to predict tissue concentrations and metabolic fluxes. Key components include:

- Allometric Scaling: Body weight-dependent adjustments for hepatic blood flow (rat: 1.2 L/h/kg; human: 0.8 L/h/kg) and alveolar ventilation rates [3].

- Metabolic Zones: Compartmentalized modeling of alcohol dehydrogenase (ADH)-mediated oxidation in hepatic cytosol and aldehyde dehydrogenase (ALDH) activity in mitochondrial matrices [1] [3].

- Time-Dependent Adjustments: Dynamic modulation of renal excretion capacity and plasma protein binding during chronic exposure [3].

A validated rat PBPK model predicts BAA blood concentrations within 8% of experimental values during 12-month inhalation studies [3]. Human models incorporate gender-specific differences, such as 20% higher ADH activity in males, to refine risk assessments for occupational cohorts [4].

Sensitivity analyses identify hepatic metabolic flux (Vmax for ADH) and glomerular filtration rate as the most influential parameters governing model outcomes [3]. These models enable extrapolation of rodent toxicity data to human exposure scenarios, supporting regulatory decisions on workplace exposure limits.

The primary mechanism underlying 2-butoxyethanol-induced hemolysis involves the oxidative destabilization of erythrocyte membranes through the action of its active metabolite, butoxyacetic acid [1]. This process manifests as a complex cascade of cellular disruptions that ultimately compromise membrane integrity and cellular viability.

The initial target of butoxyacetic acid action is the erythrocyte membrane itself, where it induces profound structural and functional alterations [1] [2]. These changes begin with massive cellular swelling, as evidenced by significant increases in mean cellular volume that occur in a time- and concentration-dependent manner [2]. The swelling phenomenon is accompanied by dramatic morphological transformations, with affected erythrocytes developing characteristic shapes including stomatocytes, cup-shaped cells, and spherocytes [3].

Central to the membrane destabilization process is the severe depletion of adenosine triphosphate within erythrocytes [1] [3]. Studies have demonstrated that butoxyacetic acid exposure causes a time- and concentration-dependent decrease in blood adenosine triphosphate concentration, suggesting that the erythrocyte membrane represents the most likely target for toxic action [1]. This adenosine triphosphate depletion occurs rapidly and precedes the onset of overt hemolysis, indicating its role as an early critical event in the pathological cascade [3].

| Cellular Parameter | Change in Affected Cells | Threshold in Rats (BAA mM) | Threshold in Humans (BAA mM) |

|---|---|---|---|

| ATP Concentration | Decreased (time/dose dependent) | 0.05-0.1 | >10 |

| Cell Volume (MCV) | Increased (swelling) | 0.05-0.1 | 7.5-10 |

| Osmotic Fragility | Increased | 0.05-0.1 | 7.5-10 |

| Cell Deformability | Decreased | 0.05 | 7.5 |

| Sodium Content | Increased | 0.05-0.1 | 7.5-10 |

| Spherocytosis | Increased | 0.05-0.1 | Not observed |

| Cell Density | Decreased | 0.05-0.1 | Minimal change |

| Glutathione Levels | No significant change | Not determined | Not determined |

The membrane destabilization process is further characterized by alterations in cellular deformability and increased osmotic fragility [4] [5]. Erythrocytes exposed to butoxyacetic acid demonstrate significantly decreased deformability, while osmotic fragility increases substantially [5]. These changes occur alongside increases in intracellular sodium content, indicating disruption of normal membrane transport mechanisms [4] [5].

Importantly, the oxidative membrane damage induced by 2-butoxyethanol does not appear to involve classical oxidative stress pathways. Research has shown that butoxyacetic acid causes no significant changes in the concentration of reduced glutathione or glucose-6-phosphate dehydrogenase activity in erythrocytes [1] [3]. This finding suggests that the hemolytic mechanism operates independently of traditional antioxidant defense systems, pointing to more direct membrane-targeting effects.

The cellular density changes observed in affected erythrocytes provide additional insight into the membrane destabilization process [4]. Rat erythrocytes demonstrate substantial shifts to lower densities following butoxyacetic acid exposure, while human erythrocytes show only minimal density decreases even at much higher concentrations [4]. This differential response reflects the fundamental differences in membrane susceptibility between species.

Role of Osmotic Fragility in Species-Specific Vulnerability

The remarkable species-specific differences in sensitivity to 2-butoxyethanol-induced hemolysis are largely mediated through variations in osmotic fragility responses among different mammalian species [6] [5]. These differences represent one of the most striking aspects of 2-butoxyethanol toxicology and have profound implications for understanding the mechanistic basis of hemolytic vulnerability.

Comprehensive comparative studies involving erythrocytes from ten mammalian species have revealed a clear dichotomy in susceptibility patterns [6]. Species demonstrating high sensitivity include rats, mice, hamsters, rabbits, and baboons, all of which exhibit time- and concentration-dependent increases in mean cellular volume and hematocrit followed by hemolysis when exposed to butoxyacetic acid at concentrations of 1-2 millimolar [6]. In contrast, blood from pigs, dogs, cats, guinea pigs, and humans shows minimal effects even at these concentrations [6].

| Species | BAA Concentration for Hemolysis (mM) | Sensitivity Level | Key Findings |

|---|---|---|---|

| Humans | >10 | Very Low | 100-fold less sensitive than rats |

| Rats | 1.25-2.0 | High | Most sensitive species tested |

| Mice | 1-2 | High | Similar to rats |

| Hamsters | 1-2 | High | Similar to rats |

| Rabbits | 1-2 | High | Similar to rats |

| Baboons | 1-2 | High | Similar to rats |

| Guinea Pigs | No effect at 2 | Low | Minimal effects observed |

| Dogs | No effect at 2 | Low | Minimal effects observed |

| Cats | No effect at 2 | Low | Minimal effects observed |

| Pigs | No effect at 2 | Low | Minimal effects observed |

The most dramatic species difference exists between humans and rats, with human erythrocytes requiring exposure to approximately 100-fold greater concentrations of butoxyacetic acid to develop changes in red cell deformability, osmotic fragility, and sodium content similar to those observed in rat erythrocytes [4] [5]. This extraordinary difference has been consistently demonstrated across multiple experimental paradigms and represents a fundamental biological distinction in membrane vulnerability.

Human erythrocytes demonstrate exceptional resistance to butoxyacetic acid-induced osmotic fragility changes [4] [5]. While rat erythrocytes show significant increases in osmotic fragility at butoxyacetic acid concentrations as low as 0.05 millimolar, human erythrocytes require concentrations of 7.5-10 millimolar before similar changes become apparent [5]. Even at these elevated concentrations, the magnitude of osmotic fragility changes in human cells remains substantially less than that observed in rats at much lower exposure levels.

The osmotic fragility test serves as a critical parameter for assessing erythrocyte membrane integrity and resistance to hemolysis under hypotonic conditions [7]. When erythrocytes are exposed to hypotonic environments, water enters the cell causing swelling and eventual lysis, with the susceptibility to osmotic lysis being a function of the surface area to volume ratio [7]. The species-specific differences in this parameter following 2-butoxyethanol exposure reflect fundamental variations in membrane composition, structure, or repair mechanisms.

Occupational exposure studies have provided real-world validation of these species differences [8] [9]. Workers exposed to low levels of 2-butoxyethanol showed only slight but significant effects on erythroid parameters suggesting membrane damage, with observed decreases in hematocrit and increases in mean corpuscular hemoglobin concentration [8]. However, these changes remained within normal clinical ranges and were far less severe than those observed in laboratory rodents at comparable exposure levels [9].

The clinical significance of osmotic fragility measurements in human populations exposed to 2-butoxyethanol has been extensively evaluated [9]. In comprehensive surveys of blood samples from adults and children, none demonstrated increases in hemolysis or mean cellular volume after exposure to 10 millimolar butoxyacetic acid for 4 hours [4]. This finding reinforces the remarkable resistance of human erythrocytes to 2-butoxyethanol-induced membrane damage under conditions that would cause severe hemolysis in sensitive species.

Secondary Organ Pathologies from Hemoglobinuria

The hemolytic effects of 2-butoxyethanol trigger a cascade of secondary pathological changes in multiple organ systems through the development of hemoglobinuria and subsequent iron deposition [10] [11]. These secondary effects represent some of the most clinically significant consequences of 2-butoxyethanol exposure and demonstrate clear species-specific patterns of organ vulnerability.

Hemoglobinuria, characterized by the presence of free hemoglobin in urine resulting from lysed red blood cells, occurs in a dose- and age-dependent manner following 2-butoxyethanol exposure [10] [11]. In laboratory studies with rats, hemoglobinuria developed at doses as low as 32 milligrams per kilogram in 16-month-old animals, while younger rats required higher doses of 63-125 milligrams per kilogram [10]. This age-related susceptibility pattern reflects the increased vulnerability of aging erythrocytes to hemolytic damage.

| Organ System | Pathological Finding | Dose Threshold (mg/kg) | Species Specificity |

|---|---|---|---|

| Liver | Hemosiderin deposition in Kupffer cells | ≥125 | Mice > Rats |

| Liver | Focal coagulative necrosis of hepatocytes | ≥250 | Rats |

| Liver | Oxidative DNA damage (8-hydroxydeoxyguanosine) | 225-900 | Mice only |

| Kidney | Hemoglobin casts in proximal tubules | ≥125 | Rats |

| Kidney | Hemoglobinuria | ≥32-125 (age dependent) | Rats |

| Spleen | Hematopoietic cell proliferation | ≥125 | Rats/Mice |

| Bone Marrow | Hyperplasia | ≥125 | Rats/Mice |

| Reticuloendothelial System | Iron-mediated oxidative stress | ≥125 | Mice > Rats |

The liver represents a primary target organ for secondary pathological changes resulting from 2-butoxyethanol-induced hemolysis [12] [13]. Hemosiderin deposition in Kupffer cells occurs as a direct consequence of iron accumulation from hemolyzed erythrocytes [12]. This iron deposition is particularly pronounced in male mice, where it leads to increased numbers of F4/80-positive Kupffer cells and substantial increases in iron-stained endothelial cells [12]. The severity of Kupffer cell pigmentation increases with both dose and exposure duration, representing an integrative endpoint for hemolytic effects [13].

Hepatic pathology extends beyond simple iron accumulation to include focal coagulative necrosis of hepatocytes at higher exposure levels [10]. This necrotic damage occurs at doses of 250 milligrams per kilogram and above in adult rats, though notably this effect is not observed in younger animals even at doses as high as 500 milligrams per kilogram [10]. The age-related protection against hepatic necrosis suggests that younger animals possess enhanced capacity for managing the oxidative stress associated with iron overload.

Renal pathology represents another significant consequence of hemoglobinuria following 2-butoxyethanol exposure [10] [11]. The kidneys develop characteristic hemoglobin casts in proximal tubules at doses of 125 milligrams per kilogram and above [10]. These proteinaceous casts result from the filtration and concentration of free hemoglobin released from lysed erythrocytes, leading to tubular obstruction and potential functional impairment. The renal effects demonstrate the systemic nature of hemolysis-induced organ damage.

The hematopoietic system undergoes compensatory changes in response to ongoing hemolysis [13] [14]. Bone marrow hyperplasia develops as the body attempts to replace destroyed erythrocytes, with increased cellularity and altered myeloid to erythroid ratios [13]. Splenic hematopoietic cell proliferation also occurs as an adaptive response to chronic hemolytic stress [13]. These compensatory mechanisms, while initially protective, can become maladaptive under conditions of persistent hemolysis.

The temporal relationship between hemolysis and secondary organ effects has been well-characterized in experimental studies [10]. The onset of hemoglobinuria follows the decline in free plasma hemoglobin concentration, indicating that urinary hemoglobin appearance represents the overflow of the body's hemoglobin-binding capacity [10]. Both hemolytic effects and secondary organ pathologies are more severe at 24 hours after treatment compared to 48 hours, suggesting partial recovery occurs with cessation of exposure [10].

Species differences in secondary organ pathology mirror the patterns observed for primary hemolytic effects [11]. Human case reports of 2-butoxyethanol poisoning have documented hemoglobinuria and associated metabolic acidosis, but the frequency and severity of these effects appear substantially less than those observed in laboratory rodents at equivalent exposure levels [11]. This pattern reinforces the concept that humans possess enhanced resistance to both primary hemolytic effects and secondary organ complications.

Iron-Mediated Oxidative Stress in Reticuloendothelial Tissues

The accumulation of iron in reticuloendothelial tissues following 2-butoxyethanol-induced hemolysis triggers a complex cascade of oxidative stress responses that demonstrate profound species-specific differences [15] [16] [12]. This iron-mediated oxidative damage represents a critical mechanistic link between hemolysis and the development of secondary organ pathologies, particularly in the liver where it contributes to neoplastic transformation in susceptible species.

Iron deposition in Kupffer cells occurs as a direct consequence of hemoglobin breakdown from lysed erythrocytes [15] [12]. Studies have shown that 2-butoxyethanol treatment results in a remarkable 11-fold increase in iron-stained endothelial cells compared to control animals [12]. This iron accumulation is not merely passive but actively participates in the generation of reactive oxygen species through the iron-catalyzed Fenton reaction [17]. The Fenton reaction produces hydroxyl radicals from hydrogen peroxide in the presence of ferrous iron, leading to oxidative damage to lipids, proteins, and deoxyribonucleic acid [17].

| Oxidative Stress Parameter | Change in Mice | Change in Rats | Mechanism |

|---|---|---|---|

| Lipid Peroxidation (MDA formation) | Increased (biphasic) | No change | Iron-catalyzed Fenton reaction |

| DNA Oxidative Damage (8-OHdG) | Increased (biphasic) | No change | Hydroxyl radical formation |

| Vitamin E Depletion | Decreased | Decreased | Antioxidant consumption |

| Hemosiderin Deposition | Marked increase | Moderate increase | Hemolysis-derived iron |

| Kupffer Cell Activation | Increased | Increased | Iron-induced activation |

| TNF-alpha Production | Increased | No change | Macrophage activation |

| Endothelial Cell DNA Synthesis | Increased (1.7-fold) | No change | Growth factor stimulation |

| Macrophage Iron Accumulation | Increased | Increased | Hemoglobin breakdown |

The oxidative stress response to iron accumulation demonstrates striking species-specific patterns that explain the differential susceptibility to 2-butoxyethanol-induced pathology [15] [18]. In mice, iron deposition leads to a biphasic increase in oxidative deoxyribonucleic acid damage, as measured by 8-hydroxydeoxyguanosine formation, and lipid peroxidation, as indicated by malondialdehyde production [15]. These oxidative damage markers increase significantly at both 7 days and 90 days of treatment [15]. In contrast, rats show no increase in these oxidative damage parameters despite experiencing similar hemolytic effects [15].

The differential oxidative stress response between mice and rats appears to be mediated by fundamental differences in antioxidant capacity [15] [18]. While 2-butoxyethanol treatment reduces vitamin E levels in both species, the basal level of vitamin E in rat liver is approximately 2.5-fold higher than in mouse liver [15]. This enhanced antioxidant capacity in rats provides protection against the oxidative consequences of iron accumulation [15]. Furthermore, human liver contains approximately 100-fold higher concentrations of vitamin E compared to mouse liver, suggesting even greater protection against iron-mediated oxidative stress in humans [18].

Kupffer cell activation represents a central event in the iron-mediated oxidative stress response [12]. Treatment with 2-butoxyethanol increases the number of F4/80-positive Kupffer cells by approximately 1.3- to 1.6-fold over control levels [12]. These activated Kupffer cells not only accumulate iron but also produce pro-inflammatory mediators including tumor necrosis factor-alpha [16]. The activation of Kupffer cells creates a self-perpetuating cycle of inflammation and oxidative stress that contributes to ongoing tissue damage.

The iron-mediated oxidative stress in reticuloendothelial tissues has been directly linked to increased cellular proliferation and deoxyribonucleic acid synthesis [16] [12]. Endothelial cell deoxyribonucleic acid synthesis increases approximately 1.7-fold over control levels in 2-butoxyethanol-exposed mice [12]. This proliferative response is mediated by iron-induced production of growth factors and cytokines from activated macrophages [16]. When Kupffer cells are depleted using clodronate-encapsulated liposomes, both iron staining and endothelial cell deoxyribonucleic acid synthesis are significantly reduced, confirming the central role of these cells in mediating iron-induced effects [12].

The mechanistic importance of iron in mediating oxidative stress has been demonstrated through direct experimental manipulation [16]. Iron sulfate alone can produce deoxyribonucleic acid damage in endothelial cells, while 2-butoxyethanol and butoxyacetic acid do not directly cause such damage [16]. Hemolyzed red blood cells also produce deoxyribonucleic acid damage and activate macrophages, as evidenced by increased tumor necrosis factor-alpha production [16]. These findings confirm that the oxidative stress effects of 2-butoxyethanol are mediated through hemolysis and subsequent iron release rather than direct chemical toxicity.

Physical Description

Liquid; WetSolid

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colorless liquid with a mild, ether-like odor.

Color/Form

XLogP3

Boiling Point

168.4 °C

171 °C

339°F

Flash Point

143 °F (62 °C) (Closed Cup)

60 °C c.c.

143°F

Vapor Density

4.1 (Air = 1)

Relative vapor density (air = 1): 4.1

4.07

Density

0.9015 at 20 °C

Relative density (water = 1): 0.90

0.90

LogP

log Kow = 0.83

0.83

0.830

Odor

Slight, rancid odor

Weak, pleasant odor

Characteristic; quality: sweet, ester; hedonic tone: pleasant

Melting Point

-74.8 °C

-74.8°C

-75 °C

-107°F

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

0.88 mmHg

0.88 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.10

0.8 mmHg

Pictograms

Irritant

Other CAS

9004-77-7

Wikipedia

Biological Half Life

The half-life in blood was 32 to 36 minutes, ... in humans who inhaled 20 ppm /2-butoxyethanol/.

After percutaneous uptake of 2-butoxyethanol, the urinary excretion of 2-butoxyacetic acid peaked 3 hr after exposure and subsequently declined, with an average half-life of 3.1 hr.

An apparent elimination half-life of 2-butoxyethanol from blood of 56 min (range, 41-84 min) after exposure of four volunteers to 50 ppm (241 mg/cu m) 2-butoxyethanol for 2 hr at rest.

For more Biological Half-Life (Complete) data for ETHYLENE GLYCOL MONO-N-BUTYL ETHER (6 total), please visit the HSDB record page.

Use Classification

Fire Hazards -> Carcinogens, Flammable - 2nd degree

Cosmetics -> Solvent

Methods of Manufacturing

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

Carbon black manufacturing

Construction

Fabricated metal product manufacturing

Laboratory Use

Miscellaneous manufacturing

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Services

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic dye and pigment manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

Ethanol, 2-butoxy-: ACTIVE

Ethylene Glycol Monobutyl Ether is now /1983/ the largest volume glycol ether produced.

Analytic Laboratory Methods

Method: OSHA 83; Procedure: gas chromatography using flame ionization detector; Analyte: 2-butoxyethanol; Matrix: air; Detection Limit: 31 ppb (150 ug/cu m).

DETERMINED IN WASTE WATER BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.

Gas chromatography is likely to be the analytical method for final analysis. Infrared absorption is sometimes used. /Glycol ethers/

Method: NIOSH 1403; Procedure: Gas chromatography with flame ionization detector; Analyte: 2-butoxyethanol; Matrix: air; Detection Level: 0.01-0.02 mg per sample.

Clinical Laboratory Methods

Storage Conditions

Interactions

Ethanol (20 mmol/kg bw (920 mg/kg bw)) and 2-butoxyethanol (2.5 mmol/kg bw (295 mg/kg bw)) were co-administered intraperitoneally to female Sprague-Dawley rats; blood levels of 2-butoxyethanol were nearly constant as long as blood ethanol levels were above 3 mM (138 ug/mL). This level of ethanol inhibited the metabolism of 2-butoxyethanol by alcohol dehydrogenase, the enzyme that is common to ethanol and 2-butoxyethanol.

Dates

Quail (Coturnix japonica) egg attenuated 2-butoxyethanol-induced enzymatic dysregulation, disseminated thrombosis and hemolytic impairment in female wistar rats

G O Oladipo, M C Oladipo, E O Ibukun, S O SalawuPMID: 33169693 DOI: 10.1016/j.jep.2020.113508

Abstract

Influence of quail egg on pathologies has increased research interests and series of investigations are currently being done on its influence against these pathologies. The influence of quail egg against 2-butoxyethanol induced hemolysis and disseminated thrombosis was investigated to determine the enzymatic regulations that ensue in the amelioration of deleterious hemolytic and disseminated thrombosis displayed in female Wistar rats. Quail egg was separated into three (3) components (extracts)-quail egg yolk water soluble (QYWS) and fat soluble (QYFS), and albumen extract (QA) and the inorganic and organic compositions were characterized. Depranocytotic assaults was achieved by 250 mg/kg of 2-Butoxyethanol administered for 4 days, the clinical observation revealed a dark purple-red discoloration on the distal tails of the rats and therapeutic applications followed with 1000 mg/kg BWT of QYWS, QYFS and QA, and 15 mg/kg BWT of hydroxyurea. Morphological evaluation, haematological estimations and biochemical evaluations of the influence on the activities of sphingosine kinase-1, RNase, red cell carbonic anhydrase, lactate dehydrogenase, glutathione peroxidase and caspase-3, vis a vis the concentrations of sphingosine-1 phosphate, selenium and zinc (plasma and urine). In vitro anti-inflammatory influence of quail egg components were investigated against hemolysis and key enzymes of inflammation-cycloxygenase, lipoxygenase and β-glucuronidase. The in vitro anti-inflammatory effects of QYWS, QYFS and QA were concentration dependent from 200 to 800 μg/ml against hemolysis and the key enzymes of inflammation. The characterization of inorganic and organic bioactive composition of the yolk and albumen revealed the presence of folic acid, cobalamin, pyridine, riboflavin, ascorbic acid as well as vitamins D and E, selenium, zinc, iron and calcium. These had reflected in the attenuation of the induced hemolytic and disseminated thrombosis by regulations of enzymes linked to the infarction, apoptosis and oxidative stress characterized in sickle cell index.Ethylene glycol butyl ether deteriorates oocyte quality via impairing mitochondrial function

Xiaoyan Shi, Yilong Miao, Kemei Zhang, Shuai Gong, Bo XiongPMID: 33710673 DOI: 10.1096/fj.202002157R

Abstract

Ethylene glycol butyl ether (EGBE) is a ubiquitous environmental pollutant that is commonly used in maquillage, industrial, and household products. EGBE has been shown to cause blood toxicity, carcinogenicity, and organ malformations. However, little is known about the impact of EGBE on the female reproductive system, especially oocyte quality. Here, we reported that EGBE influenced oocyte quality by showing the disturbed oocyte meiotic capacity, fertilization potential, and early embryonic development competency. Specifically, EGBE exposure impaired spindle/chromosome structure, microtubule stability, and actin polymerization to result in the oocyte maturation arrest and aneuploidy. In addition, EGBE exposure compromised the dynamics of cortical granules and their component ovastacin, leading to the failure of sperm binding and fertilization. Last, single-cell transcriptome analysis revealed that EGBE-induced oocyte deterioration was caused by mitochondrial dysfunction, which led to the accumulation of ROS and occurrence of apoptosis. Altogether, our study illustrates that mitochondrial dysfunction and redox perturbation is the major cause of the poor quality of oocytes exposed to EGBE.Degradation of hydraulic fracturing additive 2-butoxyethanol using heat activated persulfate in the presence of shale rock

Katherine E Manz, Kimberly E CarterPMID: 29754064 DOI: 10.1016/j.chemosphere.2018.05.007

Abstract

Changes in fluid composition during hydraulic fracturing (HF) for natural gas production can impact well productivity and the water quality of the fluids returning to the surface during productivity. Shale formation conditions can influence the extent of fluid transformation. Oxidizers, such as sodium persulfate, likely play a strong role in fluid transformation. This study investigates the oxidation of 2-butoxyethanol (2-BE), a surfactant used in HF, by sodium persulfate in the presence of heat, pH changes, Fe(II), and shale rock. Increasing temperature and Fe(II) concentrations sped up 2-BE oxidation, while pH played little to no role in 2-BE degradation. The presence of shale rock impeded 2-BE oxidation with increasing shale concentrations causing decreasing pseudo-first-order reaction rate constant to be observed. Over the course of reactions containing shales, dissolved solids were tracked to better understand how reactions with minerals in the shale impact water quality.A Woman with Respiratory Failure from Cleaning Product Misuse

Richard H Zou, Perry J Tiberio, Andrew F Micciche, Joseph H Yanta, Jason J RosePMID: 33385225 DOI: 10.1513/AnnalsATS.202006-689CC

Abstract

Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove

Sean Banaee, Shane S Que HeePMID: 31685784 DOI: 10.2486/indhealth.2019-0146

Abstract

The purpose of this study was to investigate the permeation of the glycol ethers, 2-ethoxyethanol (2-EE) and 2-butoxyethanol (2-BE) through disposable, nitrile exam gloves using a modified American Society for Testing and Materials (ASTM) closed-loop module. The purple unsupported, unlined, powderless nitrile glove from Kimberly-Clark was challenged by the two pure glycol ethers. Their permeation parameters were measured with the aid of a 2.54 cm ASTM F739 closed-loop permeation cell using water collection at 35.0 ± 0.5°C in a moving tray water bath, and capillary gas chromatography-mass spectrometry for quantification. Each set of experiments consisted of four standard permeation cells with water as the collection solvent. The steady state permeation rate for 2-EE of 4.83 ± 0.45 µg/cm/min was about 4 times that of 2-BE (1.27 ± 0.11 µg/cm

/min). Permeation of the more nonpolar 2-BE was less than for 2-EE. Both solvents exceeded the ASTM threshold normalized breakthrough time in the closed-loop testing module. Glove samples failed to pass permeation criteria defined by Kimberly Clark and Ansell. Such gloves are not recommended as personal protective equipment for exposure to 2-butoxyethanol or 2-ethoxyethanol, even for very short period exposures. Glove manufacturers should reconsider existing permeation testing method for low volatile compounds and apply the closed-loop module due to higher sensitivity and accuracy.

Inhibition of Biodegradation of Hydraulic Fracturing Compounds by Glutaraldehyde: Groundwater Column and Microcosm Experiments

Jessica D Rogers, Imma Ferrer, Shantal S Tummings, Angela R Bielefeldt, Joseph N RyanPMID: 28780853 DOI: 10.1021/acs.est.7b02316

Abstract

The rapid expansion of unconventional oil and gas development has raised concerns about the potential contamination of aquifers; however, the groundwater fate and transport of hydraulic fracturing fluid compounds and mixtures remains a significant data gap. Degradation kinetics of five hydraulic fracturing compounds (2-propanol, ethylene glycol, propargyl alcohol, 2-butoxyethanol, and 2-ethylhexanol) in the absence and presence of the biocide glutaraldehyde were investigated under a range of redox conditions using sediment-groundwater microcosms and flow-through columns. Microcosms were used to elucidate biodegradation inhibition at varying glutaraldehyde concentrations. In the absence of glutaraldehyde, half-lives ranged from 13 d to >93 d. Accurate mass spectrometry indicated that a trimer was the dominant aqueous-phase glutaraldehyde species. Microbial inhibition was observed at glutaraldehyde trimer concentrations as low as 5 mg L, which demonstrated that the trimer retained some biocidal activity. For most of the compounds, biodegradation rates slowed with increasing glutaraldehyde concentrations. For many of the compounds, degradation was faster in the columns than the microcosms. Four compounds (2-propanol, ethylene glycol, propargyl alcohol, and 2-butoxyethanol) were found to be both mobile and persistent in groundwater under a range of redox conditions. The glutaraldehyde trimer and 2-ethylhexanol were more rapidly degraded, particularly under oxic conditions.

Occupational exposure limits for ethylene glycol monobutyl ether, isoprene, isopropyl acetate and propyleneimine, and classifications on carcinogenicity, occupational sensitizer and reproductive toxicant

Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health, Kenichi Azuma, Ginji Endo, Yoko Endo, Tetsuhito Fukushima, Kunio Hara, Hajime Hori, Seichi Horie, Hyogo Horiguchi, Masayoshi Ichiba, Gaku Ichihara, Masayuki Ikeda, Tatsuya Ishitake, Akiyoshi Ito, Yuki Ito, Satoko Iwasawa, Michihiro Kamijima, Kanae Karita, Takahiko Katoh, Toshio Kawai, Toshihiro Kawamoto, Reiko Kishi, Shinji Kumagai, Yukinori Kusaka, Akiko Matsumoto, Muneyuki Miyagawa, Hiroyuki Miyauchi, Yasuo Morimoto, Kasuke Nagano, Hisao Naito, Tamie Nakajima, Tetsuo Nomiyama, Hirokazu Okuda, Kazuyuki Omae, Haruhiko Sakurai, Kazuhiro Sato, Tomotaka Sobue, Yasushi Suwazono, Toru Takebayashi, Tatsuya Takeshita, Akito Takeuchi, Ayano Takeuchi, Masatoshi Tanaka, Shigeru Tanaka, Teruomi Tsukahara, Masashi Tsunoda, Susumu Ueno, Jun Ueyama, Yumi Umeda, Yuko Yamano, Takenori Yamauchi, Eiji YanoPMID: 28652547 DOI: 10.1539/joh.17-0148-OP

Abstract

Isolation and characterization of 2-butoxyethanol degrading bacterial strains

Christine Woiski, Daniel Dobslaw, Karl-Heinrich EngesserPMID: 32356147 DOI: 10.1007/s10532-020-09900-3

Abstract

A total of 11 bacterial strains capable of completely degrading 2-butoxyethanol (2-BE) were isolated from forest soil, a biotrickling filter, a bioscrubber, and activated sludge, and identified by 16S rRNA gene sequence analysis. Eight of these strains belong to the genus Pseudomonas; the remaining three strains are Hydrogenophaga pseudoflava BOE3, Gordonia terrae BOE5, and Cupriavidus oxalaticus BOE300. In addition to 2-BE, all isolated strains were able to grow on 2-ethoxyethanol and 2-propoxyethanol, ethanol, n-hexanol, ethyl acetate, 2-butoxyacetic acid (2-BAA), glyoxylic acid, and n-butanol. Apart from the only gram-positive strain isolated, BOE5, none of the strains were able to grow on the nonpolar ethers diethyl ether, di-n-butyl ether, n-butyl vinyl ether, and dibenzyl ether, as well as on 1-butoxy-2-propanol. Strains H. pseudoflava BOE3 and two of the isolated pseudomonads, Pseudomonas putida BOE100 and P. vancouverensis BOE200, were studied in more detail. The maximum growth rates of strains BOE3, BOE100, and BOE200 at 30 °C were 0.204 hat 4 mM, 0.645 h

at 5 mM, and 0.395 h

at 6 mM 2-BE, respectively. 2-BAA, n-butanol, and butanoic acid were detected as potential metabolites during the degradation of 2-BE. These findings indicate that the degradation of 2-BE by the isolated gram-negative strains proceeds via oxidation to 2-BAA with subsequent cleavage of the ether bond yielding glyoxylate and n-butanol. Since Gordonia terrae BOE5 was the only strain able to degrade nonpolar ethers like diethyl ether, the degradation pathway of 2-BE may be different for this strain.